molecular formula C23H19NO5 B4394947 methyl {3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

methyl {3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B4394947
M. Wt: 389.4 g/mol
InChI Key: BBCQSBSWPVSGBN-UHFFFAOYSA-N
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Description

Methyl {3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is a complex organic compound that features a unique structure combining indole, naphthalene, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions . The naphthalene moiety can be introduced through Friedel-Crafts acylation, where naphthalene reacts with acyl chlorides in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl {3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters.

Mechanism of Action

The mechanism of action of methyl {3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The naphthalene group can intercalate with DNA, affecting gene expression and cellular functions . The ester functionality allows for hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is unique due to its combination of indole and naphthalene moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-2-oxoindol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-29-21(26)14-24-19-9-5-4-8-18(19)23(28,22(24)27)13-20(25)17-11-10-15-6-2-3-7-16(15)12-17/h2-12,28H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCQSBSWPVSGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 2
methyl {3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 3
Reactant of Route 3
methyl {3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 4
Reactant of Route 4
methyl {3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 5
Reactant of Route 5
methyl {3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 6
Reactant of Route 6
methyl {3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

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